
Tetrahydrofurfuryl chloroformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrofurfuryl chloroformate is an organic compound with the formula C6H9ClO3 . It consists of a tetrahydrofuran ring substituted in the 2-position with a chloroformate group . It is a colorless liquid that is used as a specialty solvent and synthetic intermediate .
Synthesis Analysis
Tetrahydrofurfuryl alcohol (THFA) can be synthesized from biomass-derived furfural and hydrogen produced through electrolysis . The kinetic parameters of the developed catalysts for two-step reactions including furfural hydrogenation to furfuryl alcohol and tetrahydrofurfuryl alcohol were investigated . The complete production process includes hydrogen generation, furfural hydrogenation, and tetrahydrofurfuryl alcohol purification .Molecular Structure Analysis
This compound contains a total of 19 bonds; 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ether (aliphatic), and 1 Oxolane . The molecule contains a total of 19 atoms. There are 9 Hydrogen atoms, 6 Carbon atoms, 3 Oxygen atoms, and 1 Chlorine atom .Chemical Reactions Analysis
The reactivity of chloroformates and acyl chlorides are similar. Representative reactions are: Reaction with amines to form carbamates: ROC(O)Cl + H2NR’ → ROC(O)-N(H)R’ + HCl . Selective hydrogenation of furfural could be modified not only by varying the types of catalyst (nature of metal, support, and preparation method) and reaction conditions, but also by altering the reaction regime .Physical and Chemical Properties Analysis
Tetrahydrofurfuryl chloride has a molecular weight of 120.58 . Most chloroformates are colorless, volatile liquids that degrade in moist air .科学的研究の応用
Environmental Toxicology : Tetrahydrofurfuryl chloroformate is used in studies related to environmental toxicology, particularly in the evaluation of toxic equivalency factors for dioxins and dioxin-like compounds (van den Berg et al., 2006).
Proteolipid Protein Research : In neurological research, tetrahydrofuran derivatives are used for the delipidation and water solubilization of brain proteolipid proteins. This application is significant in understanding brain chemistry and the treatment of neurological disorders (Tandler & Fiszer de Plazas, 1975).
Chromatography and Stereochemistry : THFC plays a role in the separation of enantiomers of α-hydroxy acids by reversed-phase liquid chromatography. This application is crucial in pharmaceutical and chemical industries for the separation and analysis of chiral compounds (Fransson & Ragnarsson, 1998).
Battery Technology : In the field of energy storage, THFC-related compounds are researched for their application in lithium-ion batteries, particularly as solvents in electrolytes. This research is pivotal for the development of more efficient and durable batteries (Wang, Huang, & Jia, 2006).
Dental Practices : THFC and related compounds are evaluated as alternatives to chloroform in endodontic practice, particularly for dissolving and softening gutta-percha points, which is important for improving occupational health and safety in dental practices (Wennberg & Orstavik, 1989).
Polymer Science : In polymer science, solutions of polycarbonate in chloroform and tetrahydrofuran are used to study the conformation of polymers. This research is significant for the development of new materials with specific optical and mechanical properties (Champion, Desson, & Meeten, 1974).
作用機序
Mode of Action
It is known that chloroformates hydrolyze in water or moist air to produce a parent alcohol or mercaptan compound
Biochemical Pathways
It is known that tetrahydrofurfuryl alcohol, a related compound, is involved in the catalytic conversion process, leading to the production of 1,5-pentanediol and tetrahydropyrane
Safety and Hazards
将来の方向性
To address energy challenges, synthesizing tetrahydrofurfuryl alcohol from biomass-derived furfural and hydrogen produced through electrolysis is proposed . This work provides a sustainable and profitable process route for producing high-quality chemicals from biomass, particularly in the context of potential future fossil energy crises . The hydrogenation of furfural is one of the most versatile reactions to upgrade furanic components to biofuels .
特性
IUPAC Name |
oxolan-2-ylmethyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c7-6(8)10-4-5-2-1-3-9-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEYJVZDCUZWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
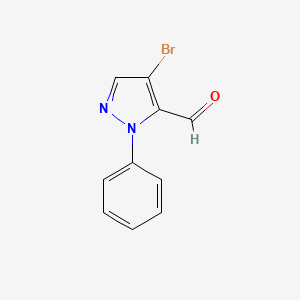
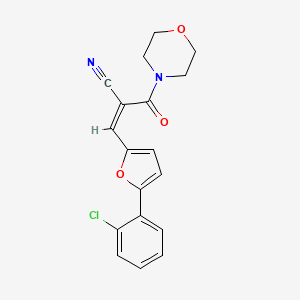
![2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966226.png)
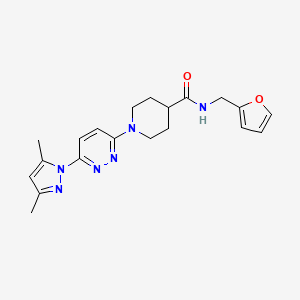
![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2966231.png)
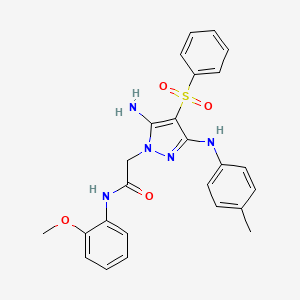
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2966233.png)


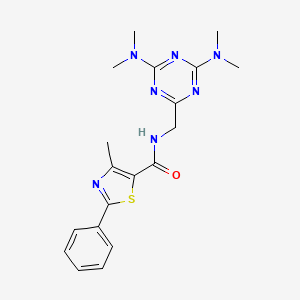
![5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2966237.png)
![N-[2-[2-[2-[2-[4-[(Z)-1-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethyl]-4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]benzamide](/img/structure/B2966239.png)
![2-(2,4-dichlorophenoxy)-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2966245.png)

